molecular formula C14H14N4O B13382189 8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one

8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one

Cat. No.: B13382189
M. Wt: 254.29 g/mol
InChI Key: PKBLGRSXIJFQTD-UHFFFAOYSA-N
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Description

8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purines It is characterized by the presence of a purine ring system substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can be compared with other similar compounds, such as:

The uniqueness of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

8-(4-propan-2-ylphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H14N4O/c1-8(2)9-3-5-10(6-4-9)12-17-11-13(18-12)15-7-16-14(11)19/h3-8H,1-2H3,(H2,15,16,17,18,19)

InChI Key

PKBLGRSXIJFQTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3

Origin of Product

United States

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